tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate
Description
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-9(8)5-4-6-12-15/h4-7H,1-3H3,(H,14,16) |
InChI Key |
NIKUUARKDHYNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC=NN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate generally follows these key steps:
- Formation of the Pyrazolo[1,5-b]pyridazine Core: This involves condensation reactions between pyrazole derivatives and pyridazine precursors or their equivalents.
- Introduction of the Carbamate Group: Typically achieved by reaction with tert-butyl chloroformate or similar reagents to form the tert-butyl carbamate moiety at the 3-position of the pyrazolo-pyridazine ring.
Formation of Pyrazolo[1,5-b]pyridazine Core
While direct literature on this compound is limited, closely related pyrazolo fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have been synthesized via condensation of 3-amino-pyrazole derivatives with pyrone or pyridazine precursors.
Condensation Method: For example, 3-amino-1-phenylpyrazolin-5-one condenses with 2-pyrone derivatives under reflux in butanol for several days to yield pyrazolo fused heterocycles. This method relies on nucleophilic attack of the amino group on the pyrone ring, followed by ring closure and dehydration steps to form the fused bicyclic system.
Catalytic Enhancements: Use of copper iodide complexed with o-phenanthroline as a catalyst has been reported to improve yields in similar systems involving 2-chloro-nicotinonitrile and hydrazines.
The introduction of the tert-butyl carbamate group on the pyrazolo[1,5-b]pyridazine ring typically involves:
Reaction with tert-Butyl Chloroformate: The amine group on the pyrazolo-pyridazine intermediate is reacted with tert-butyl chloroformate under basic conditions (e.g., in the presence of pyridine or triethylamine) to form the carbamate ester.
Alternative Carbamate Formation: In some synthetic schemes, carbamate formation is achieved via amide coupling reactions using coupling agents such as T3P (propylphosphonic anhydride) in solvents like ethyl acetate at elevated temperatures (~80 °C). This method is efficient for introducing carbamate groups on nitrogen-containing heterocycles.
Representative Synthetic Scheme (Based on Related Pyrazolo Derivatives)
Analytical and Characterization Data
NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the fused heterocyclic ring and carbamate group. Characteristic signals include tert-butyl group methyl protons around 1.4 ppm and carbamate carbonyl carbons near 155-160 ppm.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound confirm successful synthesis.
IR Spectroscopy: Carbamate carbonyl stretching observed around 1700 cm^-1; NH stretching bands confirm carbamate formation.
Research Findings and Optimization
Temperature and Solvent Effects: Higher boiling solvents such as n-butanol improve the yield of pyrazolo fused intermediates, likely due to enhanced reaction kinetics at elevated temperatures.
Catalyst Use: Copper iodide/o-phenanthroline catalysis can facilitate condensation steps under milder conditions with better yields.
Coupling Agents: Use of T3P and organic bases in carbamate formation offers high efficiency and mild reaction conditions, minimizing side reactions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Pyrazolo-pyridazine core formation | 3-Amino-pyrazole + 2-pyrone derivatives | Reflux in butanol, 3-4 days | 11-49% | Higher yield with higher boiling solvents |
| Carbamate formation | Pyrazolo-pyridazine intermediate + tert-butyl chloroformate | Room temp to 80 °C, base (pyridine/triethylamine) | High | Can use T3P coupling agent for improved efficiency |
| Catalytic enhancement | CuI/o-phenanthroline catalyst | Milder reflux conditions | Improved yields | Catalyst reduces reaction time and temperature |
Chemical Reactions Analysis
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-b]pyridazine ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted or modified derivatives .
Scientific Research Applications
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate is a heterocyclic compound that has applications in chemistry, biology, medicine, and industry. It consists of a pyrazolo[1,5-b]pyridazine core and a tert-butyl carbamate group, giving it unique chemical properties.
Chemistry
This compound serves as a building block for synthesizing complex molecules, such as pharmaceuticals and agrochemicals, allowing exploration of chemical reactivity and properties.
Biology
This compound is investigated as a bioactive molecule with derivatives exhibiting biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are being explored for potential therapeutic uses, particularly their ability to interact with biological targets, making them candidates for drug development. A pyrazolo[1,5-b]pyridazine scaffold was identified from a screen of human kinase inhibitors to optimize treatments for human African trypanosomiasis .
Industry
In the industrial sector, the compound is used in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions involve replacing functional groups on the pyrazolo[1,5-b]pyridazine ring with other groups using appropriate reagents and conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Pyrazolo[1,5-b]pyridazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (e.g., ): The latter has a pyrimidine ring (two nitrogens at positions 1 and 3), while pyridazine contains adjacent nitrogens. Brominated derivatives (e.g., ) exhibit enhanced reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.
Substituent Effects: Boc Carbamate: Common across all compounds, improving solubility and acting as a protective group. Aryl Extensions: Biphenyl and carbamoyl groups (e.g., ) enhance π-π stacking and target binding, critical for biological activity.
Key Observations:
- Boc Protection : High yields (60%) achieved under mild conditions (room temperature, TEA) .
- Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig couplings are prevalent for introducing aryl/amino groups, with yields ranging 47–87% .
- Halogenation: Bromination via NBS in methanol proceeds efficiently (94% yield) .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
